4-(2,4-Dichlorophenyl)-3-(methylsulfonyl)-1H-pyrazole
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Overview
Description
4-(2,4-Dichlorophenyl)-3-(methylsulfonyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 2,4-dichlorophenyl group and a methylsulfonyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)-3-(methylsulfonyl)-1H-pyrazole typically involves the reaction of 2,4-dichlorophenylhydrazine with a suitable sulfonylating agent. One common method involves the reaction of 2,4-dichlorophenylhydrazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)-3-(methylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions of the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)-3-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl 2,4-Dichlorobenzoate: Another compound with a dichlorophenyl group, used in different applications.
N-(2,4-Dichlorophenyl)-4-Methylbenzenesulfonamide: Shares structural similarities and is used in various chemical reactions.
2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane:
Uniqueness
4-(2,4-Dichlorophenyl)-3-(methylsulfonyl)-1H-pyrazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H8Cl2N2O2S |
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Molecular Weight |
291.15 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-5-methylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-17(15,16)10-8(5-13-14-10)7-3-2-6(11)4-9(7)12/h2-5H,1H3,(H,13,14) |
InChI Key |
YNOBMXWODISMMR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=NN1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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